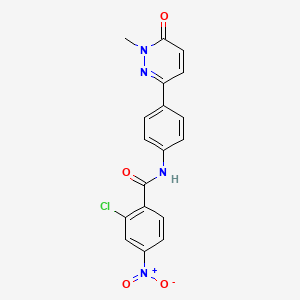

2-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

Structural and Spectroscopic Analysis

The study of crystal structure and spectroscopic properties of related compounds provides insights into their structural integrity, stability, and potential interactions at the molecular level. For example, research on 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide highlighted its crystal structure, adopting a monoclinic space group, and explored its antitumor activity based on electrochemical measurements and DFT calculations (Dian He, Zhuqing Yang, M. Hou, Chong Teng, Xiao-hong Wang, 2014). Such studies are pivotal in understanding the physical and chemical behaviors of "2-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide" and its derivatives.

Biological Activity and Pharmacological Potential

Investigations into the biological activity and pharmacological potential of related compounds offer a glimpse into the therapeutic possibilities of "this compound". For instance, the study of its analogs revealed their anticonvulsant properties and neurotoxicity in preclinical models, indicating potential applications in the development of new therapeutic agents (V. Bailleux, L. Vallée, J. Nuyts, G. Hamoir, J. Poupaert, J. Stables, J. Vamecq, 1995). Such research underscores the importance of this compound in the synthesis and evaluation of new pharmaceuticals.

作用機序

Target of Action

The primary target of this compound is the enzyme topoisomerase II . This enzyme plays a crucial role in DNA replication by relaxing the supercoiling of DNA, allowing it to unwind and separate into two strands.

Mode of Action

The compound binds preferentially to A-T rich regions of the DNA . This binding affects the supercoiling of the DNA and initiates strand breaks in association with DNA-associated proteins . The primary chemotherapeutic mechanism for this compound is the inhibition of topoisomerase II, which results in changes to the DNA structure and interrupts the replication process .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA replication. By inhibiting topoisomerase II and causing DNA strand breaks, the compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells .

将来の方向性

The compound is a derivative of bisantrene, which is being studied for its potential therapeutic benefits . The research is focused on improving the therapeutic efficacy of therapeutic agents previously limited by suboptimal therapeutic performance . This suggests that future research may continue to explore the potential benefits of this compound and similar derivatives.

特性

IUPAC Name |

2-chloro-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O4/c1-22-17(24)9-8-16(21-22)11-2-4-12(5-3-11)20-18(25)14-7-6-13(23(26)27)10-15(14)19/h2-10H,1H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEXJUVQQOSKTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2380917.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2380918.png)

![4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380923.png)

![5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380924.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2380925.png)

![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2380929.png)

![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2380931.png)

![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)

![N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride](/img/structure/B2380937.png)